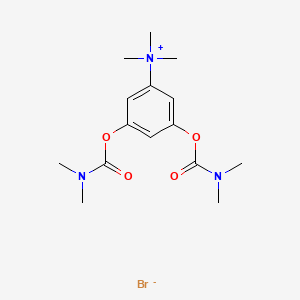
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane is a synthetic organic compound characterized by the presence of dichlorophenoxy, ethoxy, ethyl, and sulfanylidene-λ5-phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2,5-dichlorophenoxyethanol. This intermediate is then reacted with ethyl phosphorodichloridothioate under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction and control the pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanylidene-λ5-phosphane group is particularly important in modulating the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,5-Dichlorophenoxyacetic acid: Another herbicide with a similar dichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with an additional chlorine atom on the phenoxy group.
Uniqueness
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane is unique due to the presence of the ethoxy and sulfanylidene-λ5-phosphane groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
7260-35-7 |
|---|---|
Fórmula molecular |
C10H13Cl2O2PS |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2O2PS/c1-3-13-15(16,4-2)14-10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
SYUMSSZKKFACFR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(CC)OC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


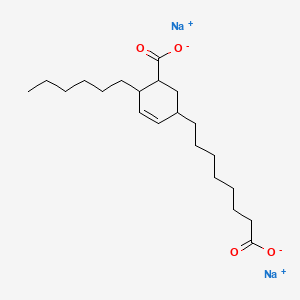
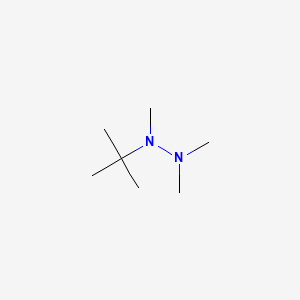
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)


![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
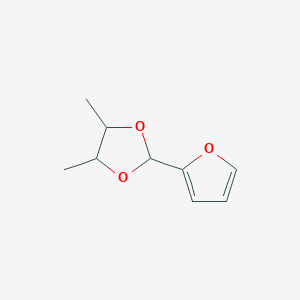


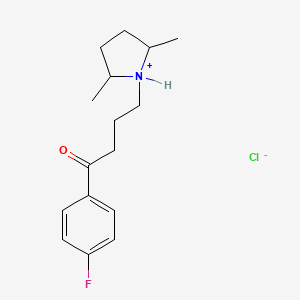
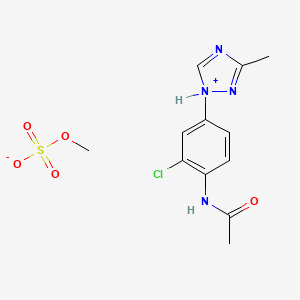
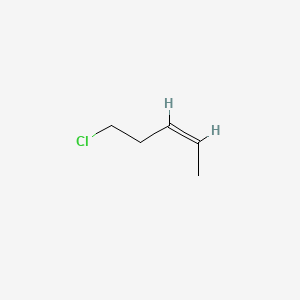
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
